S-Adenosyl-L-methionine disulfate tosylate

Catalog No.
S11158221
CAS No.
375798-65-5
M.F
C22H34N6O16S4
M. Wt
766.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Adenosyl-L-methionine disulfate tosylate

CAS Number

375798-65-5

Product Name

S-Adenosyl-L-methionine disulfate tosylate

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

Molecular Formula

C22H34N6O16S4

Molecular Weight

766.8 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N

SMILES

Array

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate is the disulfate salt of the stable p-toluene-sulfonate complex of s-adenosyl-L-methionine (SAMe) with chemopreventive activity. SAMe disulfate p-toluene-sulfonate undergoes hydrolytic conversion to its active compound SAMe within cells. Although the mechanism of action is largely unknown, SAMe attenuates experimental liver damage and prevents experimental hepatocarcinogenesis. In addition, SAMe may reduce mitochondrial cytochrome C release, caspase 3 activation, and poly(ADP-ribose) polymerase cleavage, and attenuate okadaic acid-mediated hepatocyte apoptosis in a dose-dependent manner. SAMe is an essential compound in cellular transmethylation reactions and a precursor of polyamine and glutathione synthesis in the liver; SAMe deficiency is associated with chronic liver disease-associated decreases in the activity of methionine adenosyltransferase 1A (MAT1A), the enzyme that catalyzes the production of SAMe as the first step in methionine catabolism.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed). S-Adenosylmethionine is only found in individuals that have used or taken this drug. It is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
mild NSAID

S-Adenosyl-L-methionine (SAMe) is a critical endogenous methyl donor essential for transmethylation, transsulfuration, and aminopropylation pathways. However, in its free base form, SAMe is highly unstable and degrades rapidly at room temperature, severely limiting its commercial and laboratory utility. To resolve this processability bottleneck, S-adenosyl-L-methionine disulfate tosylate (SAMe-DT) was developed as a highly stabilized double-salt formulation. By pairing the SAMe cation with bulky disulfate and p-toluenesulfonate (tosylate) counterions, this specific salt form drastically reduces moisture-driven hydrolysis and thermal degradation. From a procurement standpoint, SAMe-DT serves as the gold-standard stable analog, offering a significantly extended shelf life, predictable stoichiometry, and compatibility with standard solid-phase formulation and ambient shipping protocols [1].

Substituting SAMe-DT with free SAMe or simple chloride salts introduces severe reproducibility and manufacturability risks. Free SAMe undergoes rapid intramolecular cleavage at room temperature, yielding 5'-methylthioadenosine (MTA) and homoserine lactone, which not only depletes the active methyl donor but also introduces biologically active degradation products that can confound enzymatic assays. While simpler salts offer marginal improvements, they still require strict ultra-low temperature storage (-80°C) and highly acidic buffers to prevent rapid degradation. Furthermore, highly hygroscopic generic forms absorb atmospheric moisture, leading to clumping, inaccurate weighing, and accelerated hydrolysis. Procurement teams must recognize that substituting SAMe-DT with less stabilized salts directly compromises shelf life, introduces assay variability, and mandates costly cold-chain logistics [1].

Thermal Stability and Protection Against Intramolecular Cleavage

The primary procurement advantage of the disulfate tosylate salt is its exceptional thermal stability compared to the free form. While free SAMe degrades rapidly at room temperature via intramolecular cleavage into MTA and homoserine lactone, SAMe-DT maintains structural integrity under standard ambient conditions. Stability documentation for the disulfate tosylate salt demonstrates that it can be formulated into dry powders and solid dosage forms that maintain a multi-year shelf life when protected from extreme moisture, whereas unstabilized forms require continuous -20°C to -80°C storage to prevent rapid degradation [1].

Evidence DimensionThermal degradation resistance
Target Compound DataMaintains long-term stability at room temperature in dry formulations
Comparator Or BaselineFree SAMe (rapid intramolecular cleavage at room temperature)
Quantified DifferenceEliminates the absolute requirement for -80°C storage
ConditionsAmbient temperature storage in dry state

Eliminates the need for strict cold-chain logistics and ensures predictable dosing in long-term studies or commercial formulations.

Cellular Protection and Equivalent Bioactivity

When evaluating stabilized salts, it is critical to ensure that the bulky counterions do not inhibit the compound's biological efficacy. In primary cultured hepatocytes and rat erythrocytes, SAMe-DT was shown to protect against hypotonic hemolysis and enzyme leakage at concentrations of 0.2 to 5.0 mg/mL. The level of protection provided by the disulfate tosylate salt was almost identical to that of SAMe chloride, confirming that the protective effect is driven entirely by the SAMe moiety and is not hindered by the sulfate or tosylate anions. This demonstrates that SAMe-DT provides superior physical stability without compromising in vitro cellular efficacy [1].

Evidence DimensionProtection against hypotonic hemolysis
Target Compound DataSignificant protection at 0.2 - 5.0 mg/mL (SAMe-DT)
Comparator Or BaselineSAMe chloride (identical level of protection)
Quantified DifferenceEquivalent bioactivity with vastly superior chemical stability
ConditionsRat erythrocytes and primary cultured hepatocytes

Confirms that the stabilizing tosylate and disulfate counterions do not interfere with the active compound's cellular uptake or biochemical function.

Pharmacokinetic Reliability in Oral Formulations

For in vivo and clinical research, the predictable release and absorption of SAMe is paramount. SAMe-DT is widely utilized in oral formulations because its stability allows it to survive the manufacturing processes of enteric-coated tablets. Pharmacokinetic studies utilizing 800 mg doses of commercially available SAMe-DT demonstrate reliable plasma absorption profiles (Cmax and AUC) that can be accurately quantified using LC-MS/MS. The chemical stability of the disulfate tosylate salt ensures that the administered dose contains intact SAMe rather than its degradation products, providing a reliable baseline for pharmacokinetic modeling compared to less stable generic salts that degrade during gastric transit [1].

Evidence DimensionIn vivo pharmacokinetic reliability
Target Compound DataProduces consistent, quantifiable Cmax and AUC profiles from 800 mg oral doses
Comparator Or BaselineUnstabilized SAMe (degrades prior to or during gastrointestinal transit)
Quantified DifferenceEnables viable oral administration and systemic absorption
ConditionsHuman pharmacokinetic studies (fasted/fed states)

Validates the compound as the optimal precursor for in vivo studies and commercial oral supplement manufacturing.

Solid Oral Dosage Form Manufacturing (Nutraceuticals/Pharmaceuticals)

Because of its superior thermal stability and resistance to intramolecular cleavage, SAMe-DT is the preferred salt form for manufacturing enteric-coated tablets and capsules. It survives the mechanical and thermal stresses of tableting and provides a commercially viable shelf life at room temperature, which is impossible with free SAMe [1].

In Vitro Hepatocyte and Erythrocyte Assays

For primary hepatocyte cultures or studies on hypotonic hemolysis, SAMe-DT provides a stable source of SAMe that protects cellular membranes and maintains enzymatic activity without the counterions causing cytotoxicity at standard supplementation levels (0.2 - 5.0 mg/mL) [2].

In Vivo Pharmacokinetic and Efficacy Studies

In animal models or clinical trials requiring oral administration of a methyl donor, SAMe-DT ensures that the active compound reaches the systemic circulation intact, providing reliable baseline data for Cmax and AUC calculations without the confounding variable of pre-absorption degradation [3].

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

9

Exact Mass

766.09141371 Da

Monoisotopic Mass

766.09141371 Da

Heavy Atom Count

48

UNII

R96GHU97Q3
4G5PYL0DR1
564ROC9U09

Metabolism Metabolites

Significant first-pass metabolism in the liver. Approximately 50% of S-Adenosylmethionine (SAMe) is metabolized in the liver. SAMe is metabolized to S-adenosylhomocysteine, which is then metabolized to homocysteine. Homocysteine can either be metabolized to cystathionine and then cysteine or to methionine. The cofactor in the metabolism of homocysteine to cysteine is vitamin B6. Cofactors for the metabolism of homocysteine to methionine are folic acid, vitamin B12 and betaine.

Dates

Last modified: 08-08-2024

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